molecular formula C16H32SSi2 B14274885 (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) CAS No. 164991-14-4

(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)

Cat. No.: B14274885
CAS No.: 164991-14-4
M. Wt: 312.7 g/mol
InChI Key: GIBJHMCBSJQAHQ-UHFFFAOYSA-N
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Description

3-Hexyl-2,5-bis(trimethylsilyl)thiophene is an organosilicon compound with the molecular formula C16H32SSi2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two trimethylsilyl groups and a hexyl chain attached to the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene typically involves the functionalization of thiophene derivatives. One common method includes the use of 2,5-dibromothiophene as a starting material. The brominated thiophene undergoes a Grignard reaction with hexylmagnesium bromide to introduce the hexyl group. Subsequently, the trimethylsilyl groups are introduced via a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in electronic applications. In biological systems, its derivatives may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-2,5-bis(trimethylsilyl)thiophene is unique due to the presence of both hexyl and trimethylsilyl groups, which impart specific solubility, reactivity, and electronic properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

164991-14-4

Molecular Formula

C16H32SSi2

Molecular Weight

312.7 g/mol

IUPAC Name

(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3

InChI Key

GIBJHMCBSJQAHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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